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An In-depth Technical Guide to the Structure and Function of the Anti-CRISPR Protein GP29
(AcrIII-1) from SIRV1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure, domains, and function of the gp29
protein from Sulfolobus islandicus rod-shaped virus 1 (SIRV1). This protein, also designated

AcrIII-1, is a potent anti-CRISPR enzyme that functions as a ring nuclease to subvert host

immunity, making it a subject of significant interest for CRISPR-based biotechnology and

antiviral drug development.

Executive Summary
SIRV1 gp29 (AcrIII-1) is a viral anti-CRISPR protein that provides a powerful defense

mechanism against the host's type III CRISPR-Cas immune system. It achieves this by

enzymatically degrading cyclic tetra-adenylate (cA4), a critical second messenger that activates

downstream effector nucleases to neutralize the invading virus. The high catalytic efficiency

and specific mode of action of gp29 present it as a valuable tool for controlling and modulating

type III CRISPR-Cas systems in various biotechnological applications. This document outlines

its molecular structure, enzymatic activity, mechanism of action, and the experimental protocols

used for its characterization.

Molecular Structure and Domains
The crystal structure of an inactive H47A variant of SIRV1 gp29 in a complex with its substrate

cA4 has been resolved to 1.55 Å (PDB ID: 6SCF), providing detailed insights into its
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architecture and ligand recognition.[1][2][3]

Quaternary Structure: SIRV1 gp29 exists as a homodimer.[1][4] The dimeric interface forms

a deep cleft that constitutes the active site.[4]

Fold: The protein possesses a novel fold that is structurally unrelated to the CRISPR-

associated Rossmann fold (CARF) domain, which is the only other protein family known to

bind cyclic oligoadenylate (cOA) messengers.[1]

Ligand Binding and Conformational Change: The cA4 substrate binds at the interface

between the two monomers.[1] Upon binding, a flexible loop (residues 82-94) undergoes a

significant conformational change, effectively closing over the substrate and burying it

completely within the active site.[1] Comparison with the apo-structure (PDB ID: 2X4I)

reveals that the binding site is largely pre-formed.[1]

Key Catalytic Residues
Site-directed mutagenesis has identified several key residues essential for the catalytic activity

of the ring nuclease:

Histidine 47 (H47): This residue is positioned to act as a general acid, protonating the leaving

group during the cleavage reaction. Mutation to alanine (H47A) results in a drastic >2500-

fold reduction in catalytic activity.[1]

Glutamate 88 (E88): This residue is believed to correctly position H47 for efficient catalysis

and potentially increase its pKa. An E88A mutation reduces the catalytic rate by

approximately 84-fold.[1][5]

Quantitative Data Summary
The enzymatic performance and binding characteristics of SIRV1 gp29 have been quantified

through various biochemical assays.
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Parameter Value Method Reference(s)

Catalytic Rate (kcat) > 5 min⁻¹
TLC-based

degradation assay
[1]

Binding Affinity (KD)
~25 nM (for inactive

H47A variant)
EMSA [6]

Fold-activity vs Crn1 > 60-fold more active
Comparative activity

assay
[1]

H47A Mutant Activity
>2500-fold reduction

vs WT

TLC-based

degradation assay
[1]

E88A Mutant Activity

~84-fold reduction vs

WT (rate ≈ 0.064

min⁻¹)

TLC-based

degradation assay
[1][5]

Structure Resolution

1.55 Å (for H47A

mutant in complex

with cA4)

X-ray Crystallography [1]

Mechanism of Action: Subversion of Type III
CRISPR-Cas Immunity
SIRV1 gp29 functions as a direct counter-measure to the host's adaptive immune response. Its

mechanism centers on the destruction of a key signaling molecule.

CRISPR Activation: Upon viral infection, the host's type III CRISPR-Cas effector complex

recognizes viral RNA transcripts.

cA4 Synthesis: This recognition activates the cyclase domain of the Cas10 subunit, which

synthesizes the second messenger, cyclic tetra-adenylate (cA4).

Effector Nuclease Activation: cA4 binds to the CARF domain of ancillary effector nucleases,

such as Csx1, causing their allosteric activation.

Immune Response: Activated Csx1 non-specifically degrades RNA within the cell, leading to

either viral clearance or cell dormancy/death.
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GP29 Intervention: SIRV1 gp29 (AcrIII-1) acts as a potent ring nuclease that rapidly binds

and cleaves cA4 into linear di-adenylate products (A2>P).[1][7] This swift degradation of the

signaling molecule prevents the activation of Csx1, effectively neutralizing the host's immune

response and allowing the virus to replicate.[1][8]

While highly effective when expressed from a plasmid, some studies suggest that the native

late expression of gp29 during the viral life cycle may limit its anti-CRISPR function at the

earliest stages of infection.[2][9]
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Caption: Type III CRISPR-Cas signaling pathway and its interruption by SIRV1 gp29 (AcrIII-1).

Experimental Workflow Diagram
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Caption: Experimental workflow for determining the ring nuclease activity of SIRV1 gp29.
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Experimental Protocols
Cloning, Expression, and Purification of SIRV1 gp29
This protocol outlines the standard procedure for obtaining purified recombinant SIRV1 gp29.

Gene Synthesis and Cloning: A synthetic gene for SIRV1 gp29, codon-optimized for E. coli,

is cloned into an expression vector such as pEhisV5spacerTev. This vector typically adds a

cleavable N-terminal polyhistidine tag for purification. The construct is verified by DNA

sequencing.[1][5]

Protein Expression: The verified plasmid is transformed into an E. coli expression strain

(e.g., C43 (DE3)). A 2 L Luria-Broth culture is grown at 37°C with shaking until an OD₆₀₀ of

~0.8 is reached. Protein expression is induced with 0.4 mM IPTG, and the culture is

incubated overnight at 25°C.[1][5]

Cell Lysis: Cells are harvested by centrifugation. The pellet is resuspended in lysis buffer

(e.g., 50 mM Tris-HCl pH 7.5, 0.5 M NaCl, 10 mM imidazole, 10% glycerol) supplemented

with protease inhibitors. Cells are lysed by sonication, and the lysate is clarified by

ultracentrifugation.[10][11]

Purification:

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The

column is washed, and the His-tagged protein is eluted with an imidazole gradient.

Size Exclusion Chromatography: Fractions containing gp29 are pooled and further purified

by size exclusion chromatography to separate the protein from any remaining

contaminants and aggregates, yielding a near-homogenous sample.[10][11]

Ring Nuclease Activity Assay
This assay is used to measure the catalytic rate of cA4 degradation by gp29.[3][10][11]

Substrate Preparation: Radioactively labeled cA4 is synthesized enzymatically using a

purified type III CRISPR effector complex and α-³²P-ATP.
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Reaction Setup: Purified SIRV1 gp29 (e.g., 1 µM dimer) is incubated with the radiolabeled

cA4 substrate (~200 nM) in an appropriate reaction buffer at the optimal temperature (e.g.,

50°C for thermophilic enzymes).

Time Course: Aliquots of the reaction are removed at specific time points (e.g., 5, 10, 30, 60

seconds).

Quenching: Each aliquot is immediately quenched by adding it to an equal volume of phenol-

chloroform and vortexing. This stops the reaction by denaturing the enzyme.[3][10]

Product Separation: The aqueous phase, containing the nucleotides, is separated. The

reaction products (cA4, A4>P, A2>P) are resolved by spotting the samples onto a thin-layer

chromatography (TLC) plate and running it in an appropriate solvent system.

Visualization and Quantification: The TLC plate is dried and exposed to a phosphor screen.

The screen is imaged, and the intensity of the spots corresponding to the substrate and

products is quantified using densitometry. The rate of substrate degradation is then

calculated.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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